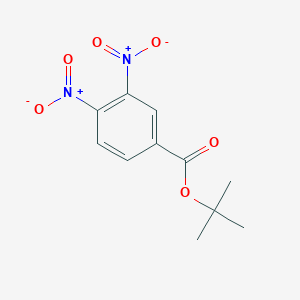
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol
Übersicht
Beschreibung
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring, along with a diol (two hydroxyl groups) and a methyl group on a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then subjected to further reactions to introduce the propane-1,3-diol moiety and the methyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-(2-Amino-4-nitrophenyl)-2-methylpropane-1,3-diol.
Substitution: Formation of compounds with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the propane-1,3-diol and methyl groups.
4-Bromo-2-nitrophenol: Another isomer with different positioning of functional groups.
2-Chloro-4-nitrophenol: Chlorine atom instead of bromine.
Uniqueness
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol is unique due to the combination of bromine, nitro, diol, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
945244-27-9 |
|---|---|
Molekularformel |
C10H12BrNO4 |
Molekulargewicht |
290.11 g/mol |
IUPAC-Name |
2-(2-bromo-4-nitrophenyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C10H12BrNO4/c1-10(5-13,6-14)8-3-2-7(12(15)16)4-9(8)11/h2-4,13-14H,5-6H2,1H3 |
InChI-Schlüssel |
RKGBTPCRFZXMQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-5-methyl-4H-cyclopenta[b]thiophene](/img/structure/B8539516.png)
![Phenyl{3,4,6-trimethyl-2-[(oxiran-2-yl)methoxy]phenyl}methanone](/img/structure/B8539525.png)

![Acetamide,n-[2-[2-[4-(trifluoromethyl)phenyl]-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8539547.png)




![[3,5-Bis(dodecyloxy)phenyl]methanol](/img/structure/B8539582.png)


